molecular formula C22H20ClNO6S2 B3637649 ethyl (2-{[3-(3-chloro-4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetate

ethyl (2-{[3-(3-chloro-4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetate

Cat. No.: B3637649
M. Wt: 494.0 g/mol
InChI Key: SJXWAPUEFXAQSH-ZDLGFXPLSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an ester group (from the “acetate” part of the name), a thiazolidine ring (a five-membered ring containing sulfur and nitrogen), and methoxy groups (OCH3). These functional groups could potentially confer a variety of chemical properties to the molecule .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the thiazolidine ring might be formed in one step, the ester group in another, and the methoxy groups in yet another. Without specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as indicated by its name, is quite complex. It likely has a rigid, cyclic core (from the thiazolidine ring), with various groups attached. The exact 3D shape of the molecule would depend on the specific arrangement of these groups in space .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, its solubility would depend on the balance of polar (like the ester group) and nonpolar (like the methoxy groups) parts of the molecule. Its melting and boiling points would depend on factors like the size and shape of the molecule, and the types of intermolecular forces it can form .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific biological system and the exact structure of the compound. Without more information, it’s difficult to predict the mechanism of action of this compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific information, it’s hard to provide a detailed safety analysis .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. For example, researchers might look for more efficient ways to synthesize it, study its properties in more detail, or test its activity against various biological targets .

Properties

IUPAC Name

ethyl 2-[2-[(Z)-[3-(3-chloro-4-methoxyphenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-6-methoxyphenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClNO6S2/c1-4-29-19(25)12-30-20-13(6-5-7-17(20)28-3)10-18-21(26)24(22(31)32-18)14-8-9-16(27-2)15(23)11-14/h5-11H,4,12H2,1-3H3/b18-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJXWAPUEFXAQSH-ZDLGFXPLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=CC=C1OC)C=C2C(=O)N(C(=S)S2)C3=CC(=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)COC1=C(C=CC=C1OC)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClNO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl (2-{[3-(3-chloro-4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetate
Reactant of Route 2
Reactant of Route 2
ethyl (2-{[3-(3-chloro-4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetate
Reactant of Route 3
Reactant of Route 3
ethyl (2-{[3-(3-chloro-4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetate
Reactant of Route 4
Reactant of Route 4
ethyl (2-{[3-(3-chloro-4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetate
Reactant of Route 5
Reactant of Route 5
ethyl (2-{[3-(3-chloro-4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetate
Reactant of Route 6
Reactant of Route 6
ethyl (2-{[3-(3-chloro-4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetate

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